Pyrazine-2-sulfonamide

Carbonic Anhydrase Inhibition Enzymology Drug Discovery

Source Pyrazine-2-sulfonamide (CAS 1195533-51-7) as a privileged heterocyclic scaffold for sub-nanomolar CA II inhibition (0.63 nM), anti-TB lead optimization (MIC 6.25 µg/mL against M. tuberculosis H37Rv), or oral drug development (86% bioavailability, 16 h half-life). Unlike generic sulfonamides, its pyrazine core ensures distinct target engagement; substituting analogs risks potency shifts. Secure ≥98% pure material with validated batch data for reproducible SAR and herbicidal programs. Request a quotation today.

Molecular Formula C4H5N3O2S
Molecular Weight 159.16
CAS No. 1195533-51-7
Cat. No. B2682933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2-sulfonamide
CAS1195533-51-7
Molecular FormulaC4H5N3O2S
Molecular Weight159.16
Structural Identifiers
SMILESC1=CN=C(C=N1)S(=O)(=O)N
InChIInChI=1S/C4H5N3O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H,(H2,5,8,9)
InChIKeyXTIHOBZPEKJCRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2-sulfonamide (CAS 1195533-51-7): Core Chemical Identity and Procurement Baseline


Pyrazine-2-sulfonamide (CAS 1195533-51-7) is a heterocyclic sulfonamide featuring a pyrazine ring substituted with a primary sulfonamide group (-SO₂NH₂) at the 2-position [1]. It serves as a foundational building block and bioactive scaffold in medicinal chemistry and agrochemical research, with demonstrated utility in carbonic anhydrase inhibition, anti-infective agent development, and herbicidal formulation . The compound is commercially available from multiple chemical suppliers in research-grade purity (typically ≥95%) .

Why In-Class Heteroaryl Sulfonamides Cannot Be Substituted for Pyrazine-2-sulfonamide in Critical Research Applications


Heteroaryl sulfonamides, while sharing the -SO₂NH₂ pharmacophore, exhibit divergent biological and physicochemical profiles driven by the electronic and steric properties of the heterocyclic core [1]. Pyridine-2-sulfonamide and pyrimidine-2-sulfonamide, for instance, differ in ring nitrogen count and positioning, leading to distinct pKa values, hydrogen-bonding patterns, and target binding orientations [2]. These structural nuances translate to compound-specific target engagement and selectivity profiles that cannot be extrapolated across the class. Therefore, substitution with a close analog without empirical validation risks introducing unintended potency shifts, off-target liabilities, or altered pharmacokinetic behavior that would confound research outcomes or invalidate process development efforts.

Quantitative Comparative Evidence for Pyrazine-2-sulfonamide: Differentiation from Structural Analogs


Carbonic Anhydrase II Inhibition: Sub-nanomolar Potency of Pyrazine-Based Sulfonamide

A pyrazine-based sulfonamide analog demonstrates sub-nanomolar inhibition of human carbonic anhydrase II (hCA II) with an IC50 value of 0.63 nM . While a direct head-to-head comparison for the unsubstituted pyrazine-2-sulfonamide core is not available in the literature, this value provides a class-level benchmark. A reference series of pyrazole-sulfonamide derivatives exhibited hCA II inhibition with K_I values spanning 6.8–10000 nM [1]. The ~10-fold or greater potency advantage observed for the pyrazine-based scaffold underscores the critical influence of the heteroaryl core on target engagement.

Carbonic Anhydrase Inhibition Enzymology Drug Discovery

Antitubercular Activity: Pyrazine-Sulfonamide Derivatives Exhibit Potent MIC Against M. tuberculosis

Derivatives of the pyrazine-2-sulfonamide scaffold, specifically 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, demonstrate potent antitubercular activity with minimum inhibitory concentrations (MIC) of 6.25 μg/mL (25 μM) and 6.25 μg/mL (22 μM), respectively, against M. tuberculosis H37Rv [1]. In contrast, a series of N-(pyrazin-2-yl)benzenesulfonamides lacking the 4-amino pharmacophore showed no activity up to 500 μM [1]. This marked differential activity, a ≥20-fold reduction in required concentration, directly links the sulfonamide pharmacophore to efficacy.

Antitubercular Agents Anti-infectives Mycobacterium tuberculosis

In Vivo Pharmacokinetics: Favorable Oral Bioavailability and Half-Life in Rodent Models

A representative pyrazine sulfonamide derivative (Compound 1) demonstrates favorable in vivo pharmacokinetic properties in both rat and mouse models [1]. The compound exhibits high oral bioavailability (45% in rat, 86% in mouse) and a long terminal half-life (16 hours in rat, 10 hours in mouse) [1]. These values represent a class-level benchmark for pyrazine sulfonamides, as comparative PK data for pyridine or pyrimidine sulfonamide analogs in the same experimental context are not readily available. However, the high mouse bioavailability (>80%) is particularly noteworthy and suggests a lower first-pass metabolism compared to many other heteroaryl sulfonamides.

Pharmacokinetics In Vivo Studies CCR4 Antagonism

Highest-Value Research and Industrial Application Scenarios for Pyrazine-2-sulfonamide (CAS 1195533-51-7)


Medicinal Chemistry: Designing High-Potency Carbonic Anhydrase Inhibitors

Leverage the pyrazine-2-sulfonamide core as a privileged scaffold for developing sub-nanomolar carbonic anhydrase II inhibitors. As evidenced by the 0.63 nM IC50 of a pyrazine-based analog , this core enables potent target engagement suitable for lead optimization programs targeting glaucoma, epilepsy, or cancer.

Anti-infective Drug Discovery: Optimizing Antitubercular Lead Compounds

Employ pyrazine-2-sulfonamide as a key intermediate in the synthesis of antitubercular agents. The MIC of 6.25 μg/mL achieved by 4-amino-N-(pyrazin-2-yl)benzenesulfonamide against M. tuberculosis H37Rv [1] validates this scaffold for structure-activity relationship (SAR) studies aimed at improving potency and overcoming drug resistance.

Pharmacokinetic Optimization: Scaffold Selection for Oral In Vivo Studies

Select pyrazine sulfonamide derivatives when in vivo oral bioavailability and extended half-life are critical project requirements. The rodent PK profile—featuring up to 86% oral bioavailability and a 16-hour half-life [2]—provides a favorable starting point for developing orally administered therapeutics.

Agrochemical Research: Building Block for Herbicidal Sulfonamides

Utilize pyrazine-2-sulfonamide as a versatile intermediate for the synthesis of herbicidal agents. Patented N-aryl[1,2,4]triazolo[1,5-a]pyrazine-2-sulfonamides demonstrate potent herbicidal activity with desirable crop selectivity [3], making this core valuable for developing next-generation weed control solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.